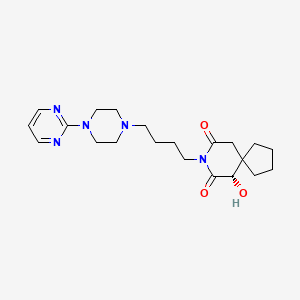
(S)-6-Hydroxybuspirone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BMS-442606 is a 5-HT1A partial agonist. (S)-Enantiomer has advantage of being cleared more slowly from blood compared to the (R)-enantiomer. (R)-Enantiomer showed higher affinity and selectivity for the 5HT1A receptor compared to the (S)-enantiomer.
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile
(S)-6-Hydroxybuspirone is primarily recognized for its anxiolytic properties. It functions as a selective serotonin receptor agonist, particularly at the 5-HT1A receptor, which is crucial for its therapeutic effects. The compound is believed to provide enhanced efficacy and reduced side effects compared to its racemic counterpart, buspirone.
Key Therapeutic Areas
-
Anxiety Disorders
- Clinical studies indicate that this compound effectively treats various anxiety disorders, including generalized anxiety disorder and panic disorder. Its mechanism involves modulation of serotonin receptors, leading to reduced anxiety symptoms without the sedative effects commonly associated with benzodiazepines .
- Depression
-
Irritable Bowel Syndrome (IBS)
- A notable case study highlighted the effectiveness of buspirone in managing refractory IBS symptoms. The patient experienced significant improvement in abdominal pain and bloating after switching to this compound from other treatments that had failed . This suggests a potential role for the compound in gastrointestinal disorders linked to stress and anxiety.
- Substance Use Disorders
- Other Clinical Applications
Comparative Efficacy
A comparison of this compound with its racemic form reveals several advantages:
| Parameter | This compound | Racemic 6-Hydroxybuspirone |
|---|---|---|
| Anxiolytic Activity | Higher efficacy | Moderate efficacy |
| Side Effects | Fewer adverse effects | Common adverse effects |
| Duration of Action | Longer duration | Shorter duration |
| Clinical Applications | Broader range | Limited |
Case Study: Management of Refractory Irritable Bowel Syndrome
- A patient diagnosed with refractory IBS showed no improvement with standard treatments until this compound was introduced. After titrating the dose, the patient reported significant symptom relief and improved quality of life. This case underscores the potential of this compound as a viable option for IBS management linked to psychological stressors .
Eigenschaften
CAS-Nummer |
477930-31-7 |
|---|---|
Molekularformel |
C21H31N5O3 |
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
(10S)-10-hydroxy-8-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C21H31N5O3/c27-17-16-21(6-1-2-7-21)18(28)19(29)26(17)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20/h5,8-9,18,28H,1-4,6-7,10-16H2/t18-/m1/s1 |
InChI-Schlüssel |
KOZNAHJIJGCFJJ-GOSISDBHSA-N |
SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2O)CCCCN3CCN(CC3)C4=NC=CC=N4 |
Isomerische SMILES |
C1CCC2(C1)CC(=O)N(C(=O)[C@H]2O)CCCCN3CCN(CC3)C4=NC=CC=N4 |
Kanonische SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2O)CCCCN3CCN(CC3)C4=NC=CC=N4 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BMS-442606; BMS 442606; BMS442606; UNII-97L718J5KP; 97L718J5KP; ZINC22060380. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















